molecular formula C11H13FO B14308566 2-Fluoro-6-(3-methylbut-2-en-1-yl)phenol CAS No. 116268-01-0

2-Fluoro-6-(3-methylbut-2-en-1-yl)phenol

Cat. No.: B14308566
CAS No.: 116268-01-0
M. Wt: 180.22 g/mol
InChI Key: FYHHXYAZXAUOJS-UHFFFAOYSA-N
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Description

2-Fluoro-6-(3-methylbut-2-en-1-yl)phenol is a phenolic derivative featuring a fluorine substituent at the ortho position (C-2) and a prenyl group (3-methylbut-2-en-1-yl) at the para position (C-6) relative to the hydroxyl group. The fluorine atom introduces electron-withdrawing effects, modulating the phenol’s acidity and electronic properties, while the prenyl group contributes steric bulk and lipophilicity. This structural combination may enhance bioavailability and interaction with biological targets, as seen in related compounds with substituted phenol moieties .

Properties

CAS No.

116268-01-0

Molecular Formula

C11H13FO

Molecular Weight

180.22 g/mol

IUPAC Name

2-fluoro-6-(3-methylbut-2-enyl)phenol

InChI

InChI=1S/C11H13FO/c1-8(2)6-7-9-4-3-5-10(12)11(9)13/h3-6,13H,7H2,1-2H3

InChI Key

FYHHXYAZXAUOJS-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C(=CC=C1)F)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(3-methylbut-2-en-1-yl)phenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorophenol and 3-methylbut-2-en-1-yl bromide.

    Alkylation Reaction: The 2-fluorophenol undergoes an alkylation reaction with 3-methylbut-2-en-1-yl bromide in the presence of a base such as potassium carbonate. This reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the desired this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-(3-methylbut-2-en-1-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroxy derivatives. Substitution reactions can result in various substituted phenols.

Scientific Research Applications

2-Fluoro-6-(3-methylbut-2-en-1-yl)phenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and interaction with biological macromolecules.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(3-methylbut-2-en-1-yl)phenol involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and the phenolic group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Analogous Compounds

Compound Name Substituents (Position) Molecular Weight Key Features Biological/Chemical Relevance
2-Fluoro-6-(3-methylbut-2-en-1-yl)phenol -F (C-2), -3-methylbut-2-en-1-yl (C-6) ~208.24 (est.) High lipophilicity (logP ~3.5 est.); moderate acidity (pKa ~8.5 est.) Potential antiproliferative activity
2-Fluorophenol -F (C-2) 112.10 Lower lipophilicity (logP ~1.3); higher acidity (pKa ~8.0) Solvent, intermediate in synthesis
2-Fluoro-6-(prop-2-en-1-yl)phenol -F (C-2), -allyl (C-6) 152.15 Moderate lipophilicity (logP ~2.2); increased reactivity due to allyl group Lab reagent, potential polymerization
3'-Chloro-6-ethyl-3-(3-methylbut-2-en-1-yl)-[1,1'-biphenyl]-2-ol -Cl (C-3'), -ethyl (C-6), -prenyl (C-3) 316.83 Extended conjugation; biphenyl backbone enhances rigidity Catalysis, materials science
2-Fluoro-6-(trifluoromethyl)phenylacetic acid -F (C-2), -CF₃ (C-6) 208.11 Strong electron-withdrawing effects (CF₃); high acidity (pKa ~1.5) Pharmaceutical intermediate

Key Observations :

  • Acidity: Fluorine at C-2 lowers the pKa relative to non-fluorinated phenols but less so than trifluoromethyl-substituted derivatives .
  • Steric Effects : The branched prenyl group introduces greater steric hindrance than allyl or ethyl substituents, possibly affecting binding to enzymatic targets .

Bioactivity Comparisons

  • Antiproliferative Activity : Analogous α-Mangostin derivatives with prenyl groups at C-3 and C-6 exhibit enhanced antiproliferative effects, suggesting the target compound’s prenyl moiety may similarly boost bioactivity .
  • Antioxidant Potential: Compounds with hydroxyl and prenyl groups (e.g., α-Mangostin derivatives) show significant antioxidant activity via radical scavenging. The fluorine in the target compound may modulate this by altering electron density .
  • Toxicity Profile: Fluorinated phenols like 2-fluoro-6-(trifluoromethyl)phenylacetic acid are associated with acute toxicity (e.g., respiratory irritation), indicating the need for careful handling of fluorinated analogs .

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